molecular formula C10H12D6O B1147738 Nerol - d6 CAS No. 66063-45-4

Nerol - d6

Cat. No.: B1147738
CAS No.: 66063-45-4
M. Wt: 160.29
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Description

Significance of Deuterated Isotopic Variants in Advanced Chemical and Biological Research

Deuterium-labeled compounds are molecules where one or more hydrogen atoms (¹H, protium) have been replaced by deuterium (B1214612) (²H or D), a stable isotope with an added neutron clearsynth.comsymeres.comabbviecontractmfg.comnih.gov. This substitution increases the mass of the molecule without significantly altering its chemical behavior, as isotopes of an element have the same number of protons and electrons abbviecontractmfg.comwikipedia.org. This mass difference is key to their utility in research.

Stable isotope-labeled compounds, including those labeled with deuterium, carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are powerful tools for identifying and understanding chemical and biological processes symeres.comnih.gov. They are widely used in the analysis of metabolites, studies of reaction mechanisms and kinetics, the development of sensitive analytical techniques, and drug metabolism and pharmacokinetics (DMPK) research symeres.com. Deuterium labeling, in particular, can introduce a kinetic isotope effect, which is valuable in mechanistic studies symeres.comunam.mx. Furthermore, deuterium can be used as a contrast agent in nuclear magnetic resonance (NMR) spectroscopy for structural determination clearsynth.comsymeres.com. In quantitative analysis, labeled compounds serve as internal standards, enabling precise measurement of substance concentrations symeres.comwikipedia.orgprinceton.eduacs.org.

Rationale for Deuterium Incorporation in Nerol (B1678202) for Specific Research Applications

The incorporation of deuterium into nerol, creating Nerol-d6, is primarily driven by the need for a traceable and analytically distinguishable form of nerol. While the specific positions of the six deuterium atoms in Nerol-d6 are not detailed in the provided snippets, the general principles of deuterium labeling apply. Deuterated analogs like Nerol-d6 are particularly useful as internal standards in mass spectrometry (MS)-based quantitative analysis princeton.eduacs.orgresearchgate.net. By adding a known amount of the deuterated analog to a sample containing the non-labeled compound, researchers can accurately quantify the amount of the non-labeled nerol present, compensating for sample preparation losses and variations in instrument response wikipedia.org.

Additionally, deuterated nerol can be employed in metabolic studies to track the fate and transformation of nerol within biological systems clearsynth.comsymeres.comunam.mxresearchgate.net. The mass difference introduced by deuterium allows researchers to differentiate the original nerol from its metabolites using MS. This is particularly relevant given that nerol is a naturally occurring compound found in various plants and is subject to metabolic processes in organisms nih.govlookchem.com.

Overview of Nerol's Chemical Structure and its Relevance in Terpenoid Chemistry

Nerol is a monoterpenoid alcohol with the chemical formula C₁₀H₁₈O nih.govfishersci.ptwikipedia.org. It is the (2Z)-stereoisomer of 3,7-dimethylocta-2,6-dien-1-ol nih.govfishersci.ptwikidata.org. Its structure consists of two isoprene (B109036) units linked head-to-tail, characteristic of monoterpenes nih.gov. Nerol is an isomer of geraniol, which is its trans- or (2E)-stereoisomer wikipedia.orgnih.gov.

Nerol is a significant compound in terpenoid chemistry and is found in the essential oils of various plants, including lemongrass, hops, rose, and lavender nih.govlookchem.comwikipedia.orgtaylorandfrancis.com. It is known for its fresh, sweet, rose-like odor and is used in perfumery and flavor industries lookchem.comwikipedia.org. As a monoterpenoid alcohol, nerol can undergo various reactions typical of alcohols and alkenes, and it is a precursor to other terpenoids lookchem.comwikipedia.orgwordpress.com. Its relevance in terpenoid chemistry stems from its natural abundance, its role as a fragrance and flavor compound, and its potential biological activities, such as antifungal properties lookchem.commdpi.commedchemexpress.com.

The deuterated form, Nerol-d6, retains the fundamental carbon skeleton and functional groups of nerol but with six hydrogen atoms replaced by deuterium. This isotopic modification is strategically introduced to facilitate specific research applications without significantly altering the compound's inherent chemical reactivity or biological interactions, allowing it to serve as a reliable tracer or internal standard.

Properties

CAS No.

66063-45-4

Molecular Formula

C10H12D6O

Molecular Weight

160.29

Purity

95% min.

Synonyms

Nerol - d6

Origin of Product

United States

Synthetic Methodologies for Deuterated Nerol Nerol D6

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Achieving site-specific deuterium incorporation in complex molecules like nerol (B1678202) requires carefully designed synthetic routes. Several strategies can be employed to control where the deuterium atoms are introduced.

De Novo Synthetic Routes for Nerol-d6

De novo synthesis involves constructing the target molecule from simpler building blocks. For Nerol-d6, this could involve using commercially available deuterated starting materials and assembling them through a series of controlled reactions. While general de novo synthesis of terpenoids is a known approach annualreviews.org, specific de novo routes for Nerol-d6 would require incorporating deuterium into the chosen building blocks before or during their coupling. For instance, synthesizing deuterated isoprenoid precursors, which are the building blocks of terpenes, could be a starting point for a de novo route to Nerol-d6. Studies on the synthesis of deuterated isoprenols and their diphosphate (B83284) derivatives for use as stable-isotope labeled standards illustrate this approach, where deuterated acetone (B3395972) was used as a starting material for synthesizing d6-β-ionone and d6-β-cyclocitral researchgate.netresearchgate.net.

Enzymatic Deuteration Approaches and Stereoselectivity

Enzymatic methods offer a powerful route for achieving high chemo-, regio-, and stereoselectivity in deuteration. Enzymes can catalyze hydrogen-deuterium exchange at specific positions under mild conditions, often in the presence of D2O as the deuterium source. While the search results did not provide specific examples of enzymatic deuteration applied directly to nerol, enzymatic approaches have been successfully used for the stereoselective preparation of other deuterated compounds, such as amino acids and nucleotides nih.govnih.gov. The stereoselectivity of enzymatic reactions is a key advantage, as it allows for the production of deuterated compounds with defined isotopic placement and stereochemistry, which is often challenging to achieve with chemical methods alone nih.gov. Some enzymes, like certain pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are known to catalyze reversible deprotonation, facilitating H/D exchange with a D2O solvent nih.gov. The potential for applying similar enzymatic strategies to nerol or its precursors exists, although specific research on this for Nerol-d6 was not found in the provided results.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange (H-D exchange) reactions are a common method for introducing deuterium into organic molecules. These reactions involve replacing exchangeable hydrogen atoms with deuterium from a deuterated solvent or reagent. For Nerol-d6, H-D exchange could be applied to exchange hydrogen atoms at specific, labile positions or catalyzed to achieve exchange at less reactive C-H bonds. Transition metal catalysts, such as palladium or ruthenium complexes, are often employed to facilitate H-D exchange reactions, using D2O as an inexpensive deuterium source mdpi.comsnnu.edu.cnrsc.org. These methods can achieve regioselective deuteration by carefully selecting the catalyst and reaction conditions mdpi.com. H-D exchange is a versatile technique for isotopic labeling and is used in various applications, including studying protein structure and dynamics thermofisher.complos.orgunc.edu. Applying optimized H-D exchange conditions to nerol could lead to the incorporation of deuterium at specific sites, contributing to the synthesis of Nerol-d6.

Precursor Selection and Deuterium Source Optimization (e.g., D2O, deuterated reagents)

The choice of precursors and the deuterium source is critical for the efficient and site-specific synthesis of Nerol-d6. Deuterium sources commonly include heavy water (D2O) and deuterated reagents. D2O is often preferred due to its lower cost and relatively low toxicity compared to other deuterating agents mdpi.comsnnu.edu.cn.

In synthetic routes, deuterated precursors that already contain deuterium at desired positions can be used. For example, if a de novo synthesis is employed, using commercially available or specially synthesized building blocks with deuterium incorporated at specific carbons is essential. Alternatively, for H-D exchange reactions, the choice of solvent (e.g., D2O) and co-reagents is optimized to favor exchange at the target sites. Catalysts play a crucial role in facilitating the exchange and controlling regioselectivity mdpi.comsnnu.edu.cn. The concentration of the deuterium source and the reaction conditions (temperature, pressure, reaction time) are optimized to maximize deuterium incorporation at the desired positions while minimizing unwanted exchange elsewhere.

Characterization of Isotopic Purity and Regioselectivity in Nerol-d6 Synthesis

Characterizing the synthesized Nerol-d6 is essential to confirm the presence and location of deuterium atoms and to determine the isotopic purity and regioselectivity of the synthesis. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS) and tandem MS, are invaluable for this purpose researchgate.netbmss.org.uk.

NMR spectroscopy, particularly 1H and 2H NMR, can directly reveal the positions of deuterium incorporation by the disappearance or reduction in intensity of proton signals and the appearance of deuterium signals. The integration of NMR signals can provide information about the extent of deuteration at different sites doi.org.

Characterization ensures that the deuterium is incorporated at the intended positions (regioselectivity) and that the synthesized material has a high percentage of molecules containing the target number of deuterium atoms (isotopic purity). ru.nlescholarship.org

Scale-Up Considerations and Flow Chemistry Approaches for Nerol-d6 Production

Scaling up the synthesis of Nerol-d6 from laboratory-scale to larger quantities for research or potential industrial applications presents specific challenges. Traditional batch processes can have limitations in terms of production scale, heating and cooling efficiency, and work-up complexity tn-sanso.co.jp. Flow chemistry offers a promising alternative for scaling up chemical reactions, providing several advantages over batch processing dur.ac.uklabunlimited.comsyrris.comwuxiapptec.com.

Flow chemistry involves conducting reactions in a continuous stream within channels or tubes, allowing for precise control of reaction parameters such as temperature, pressure, and reaction time dur.ac.uklabunlimited.com. This can lead to improved reaction efficiency, higher yields, better selectivity, and enhanced safety, particularly when dealing with hazardous reagents or reactions dur.ac.uklabunlimited.com. The high surface area to volume ratio in flow reactors facilitates efficient heat transfer, enabling better temperature control labunlimited.com.

Advanced Analytical Applications of Nerol D6 in Quantitative Chemical Research

Internal Standardization in Mass Spectrometry (MS)-Based Quantitative Analyses

Internal standardization is a critical technique in mass spectrometry for improving the accuracy and precision of quantitative measurements. An internal standard is a substance added to samples, blanks, and calibration standards at a known concentration. Ideally, the internal standard should be chemically similar to the analyte(s) of interest but distinguishable by the detector. Stable isotope-labeled analogs, such as Nerol-d6, are particularly effective internal standards because they behave almost identically to their non-labeled counterparts throughout the analytical process, including sample preparation, extraction, chromatography, and ionization, while being distinguishable by mass spectrometry due to the isotopic difference. chromatographyonline.comnumberanalytics.comcerilliant.com This co-elution and similar behavior allow the internal standard to compensate for variations and errors that may occur during the analysis, such as fluctuations in injection volume, changes in detector response, or matrix effects. numberanalytics.comscioninstruments.com By calculating the ratio of the analyte signal to the internal standard signal, variations that affect both compounds proportionally can be normalized, leading to more reliable quantitative results. chromatographyonline.comscioninstruments.com

Method Development and Validation for Nerol-d6 as an Internal Standard

The successful implementation of Nerol-d6 as an internal standard requires rigorous method development and validation. This process involves establishing optimal conditions for sample preparation, chromatographic separation, and mass spectrometric detection, as well as evaluating the method's performance characteristics such as linearity, sensitivity (limit of detection, LOD; limit of quantification, LOQ), accuracy, and precision. lcms.czthermofisher.comresearchgate.net

Key aspects of method development include selecting appropriate chromatographic columns and mobile phases to ensure adequate separation of Nerol (B1678202) and Nerol-d6 from matrix components and potential interferences. Mass spectrometric parameters, such as ionization mode (e.g., electron ionization (EI) or electrospray ionization (ESI)) and detection mode (e.g., selected ion monitoring (SIM) or multiple reaction monitoring (MRM)), must be optimized to achieve high sensitivity and selectivity for both the analyte and the internal standard. sigmaaldrich.comtandfonline.com

Validation confirms that the developed method is suitable for its intended purpose. Linearity is assessed by analyzing calibration standards containing varying concentrations of Nerol and a fixed concentration of Nerol-d6. The ratio of the peak area of Nerol to that of Nerol-d6 is plotted against the concentration of Nerol to generate a calibration curve. thermofisher.com The correlation coefficient (R²) is a key indicator of linearity, with values typically exceeding 0.99 being desirable. thermofisher.comresearchgate.net Sensitivity is determined by calculating the LOD and LOQ, which represent the lowest concentrations of Nerol that can be reliably detected and quantified, respectively. Precision, both within-run and between-run, is evaluated by analyzing replicate samples spiked with known concentrations of Nerol and Nerol-d6. thermofisher.comresearchgate.net

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, including terpenes and isoprenoids like Nerol. Nerol-d6 serves as a valuable internal standard in GC-MS methods for the quantitative analysis of Nerol in various matrices. The similar volatility and chromatographic behavior of Nerol and Nerol-d6 ensure they are affected similarly by variations in injection volume, oven temperature programs, and column performance. scioninstruments.com

Studies have demonstrated the use of deuterated analogs of terpenes, such as [(2)H(7)]-nerol, as internal standards in GC/MS for the quantitative analysis of these compounds in complex matrices like wine. researchgate.netnih.gov These methods involve extracting the analytes and internal standards from the matrix, followed by GC separation and MS detection. The use of a deuterated internal standard like Nerol-d6 in GC-MS allows for accurate quantification by compensating for potential losses during sample preparation and variations in the GC-MS system's response. scioninstruments.comresearchgate.net

LC-MS is a powerful technique for the analysis of a broader range of compounds, including those that are less volatile or thermally labile than those typically analyzed by GC-MS. Nerol-d6 can also be employed as an internal standard in LC-MS methods for the quantification of Nerol, particularly in matrices where LC separation is more suitable.

Deuterated internal standards have been successfully used in LC-MS and LC-MS/MS applications for the quantification of various analytes in complex biological and environmental matrices. lcms.czamericanpharmaceuticalreview.comfujifilm.commyadlm.orglcms.cz While specific applications of Nerol-d6 in LC-MS were not extensively detailed in the search results, the general principles and advantages of using stable isotope-labeled internal standards in LC-MS apply. The co-elution of Nerol and Nerol-d6 in the LC system and their similar ionization characteristics in the MS detector help to normalize for matrix effects and variations in the ionization process, which can be significant in LC-MS analysis of complex samples. chromatographyonline.comcerilliant.commyadlm.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling greater confidence in compound identification and quantification by reducing the likelihood of interferences from compounds with similar nominal masses. Isotope Dilution Mass Spectrometry (IDMS), which utilizes stable isotope-labeled internal standards, is considered a definitive method for quantitative analysis due to its high accuracy. numberanalytics.comresearchgate.net

The use of Nerol-d6 in conjunction with HRMS or IDMS enhances the accuracy and reliability of Nerol quantification. In IDMS, a known amount of the isotopically enriched internal standard (Nerol-d6) is added to the sample, and the ratio of the natural analyte (Nerol) to the labeled internal standard is measured by MS. Because the relative amount of the isotopes is measured, IDMS is less susceptible to variations in instrument response and matrix effects than methods relying solely on external calibration or internal standardization with a non-isotopic compound. numberanalytics.comresearchgate.net HRMS provides the necessary mass accuracy to clearly distinguish between the molecular ions and fragments of Nerol and Nerol-d6, even in complex matrices, further improving the selectivity and accuracy of the analysis. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Mitigation of Matrix Effects and Enhancement of Analytical Precision

Matrix effects, caused by components in the sample matrix that can enhance or suppress the ionization efficiency of the analyte, are a significant challenge in MS-based quantitative analysis of complex samples. chromatographyonline.comcerilliant.commyadlm.orgresearchgate.net These effects can lead to inaccurate quantification if not properly addressed.

Nerol-d6, as a stable isotope-labeled internal standard, is highly effective in mitigating matrix effects. Because Nerol-d6 is chemically almost identical to Nerol, it experiences similar ionization enhancement or suppression from matrix components. chromatographyonline.comcerilliant.commyadlm.org By using the ratio of the Nerol signal to the Nerol-d6 signal for quantification, the impact of matrix effects is significantly reduced or normalized, as both signals are affected proportionally. chromatographyonline.commyadlm.org This normalization leads to improved accuracy and enhanced analytical precision, resulting in more reliable quantitative data, especially when analyzing diverse or complex sample types. numberanalytics.comlcms.cz

Quantification of Nerol and Related Isoprenoids in Complex Biological and Environmental Matrices

Nerol and related isoprenoids are found in a variety of complex biological and environmental matrices, including plants, food products (e.g., wine, tea), and potentially biological fluids. researchgate.netsigmaaldrich.comresearchgate.netmdpi.comnih.govmdpi.com Accurate quantification of these compounds in such matrices is important for understanding their roles, assessing product quality, or monitoring environmental levels.

The use of Nerol-d6 as an internal standard in GC-MS or LC-MS methods enables accurate and reliable quantification of Nerol in these complex matrices. The internal standard accounts for variations introduced during sample preparation steps, such as extraction and clean-up, which can be particularly challenging with complex samples containing numerous interfering compounds. scioninstruments.com

Analysis in Plant Extracts and Natural Products

The analysis of monoterpenes like Nerol in plant extracts and natural products is crucial for understanding their composition, biosynthesis, and biological roles. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are commonly employed for this purpose. Deuterium-labeled standards, including potentially Nerol-d6, can be used as internal standards to improve the accuracy and precision of quantitative analysis in these complex matrices.

Research into plant metabolism has utilized deuterium (B1214612) labeling to study the fate of monoterpenes. For instance, studies on the metabolism of deuterium-labeled geraniol, a structural isomer of Nerol, in grape mesocarp demonstrated its conversion to other monoterpenes, including Nerol, through E/Z-isomerization, as well as oxidation and glycosylation researchgate.net. This highlights the utility of deuterium-labeled monoterpenes in elucidating metabolic pathways within plants. The specific incorporation of deuterium-labeled precursors, such as [1-²H]-deoxyxylulose, into plastidic isoprenoids like isoprene (B109036) and phytol (B49457) has been verified using GC-MS and high-resolution NMR spectroscopy researchgate.net. These studies underscore the power of deuterium labeling in tracing the biosynthesis of isoprenoids in plants.

Applications in Environmental Monitoring
Food and Beverage Authenticity and Quality Control

Ensuring the authenticity and quality of food and beverages, particularly those containing natural flavors and essential oils, is a significant application area for advanced analytical techniques. Nerol is a component of essential oils derived from plants like lemongrass and hops and is used in food and beverage products nih.govmdpi.com. Adulteration of expensive essential oils, such as neroli essential oil (extracted from bitter orange blossoms and containing Nerol), is a known issue researchgate.net.

Stable isotope analysis, including deuterium analysis using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), is a powerful method for verifying the authenticity and geographical origin of food and beverage components researchgate.netresearchgate.netwaters.comthermofisher.com. By analyzing the natural variations in stable isotope ratios (e.g., ²H/¹H, ¹³C/¹²C) in a compound, it is possible to distinguish between natural products and synthetic alternatives or to identify the geographical origin of a botanical ingredient researchgate.netresearchgate.net. Nerol-d6 can be utilized in this field as an internal standard for the accurate quantification of Nerol in complex food and beverage matrices. Furthermore, the principles of stable isotope analysis applied to authenticity control suggest that the deuterium enrichment pattern in Nerol-d6, when used as a tracer or compared to the natural deuterium abundance in Nerol from different sources, could potentially provide insights into the origin or processing of Nerol-containing ingredients. Studies have shown the effectiveness of GC-C-IRMS in detecting adulteration in lemon essential oils by analyzing the stable isotope ratios of volatile components researchgate.net.

Application in Metabolic Tracing and Flux Analysis

Metabolic tracing and flux analysis using stable isotopes are indispensable techniques for understanding the dynamics of metabolic pathways in biological systems isotope.commdpi.comnih.govnih.govnorthwestern.edu. By introducing a molecule labeled with a stable isotope (such as deuterium or carbon-13) into a biological system and tracking its incorporation into downstream metabolites, researchers can elucidate reaction pathways, determine metabolic rates (fluxes), and understand how these processes are regulated mdpi.comnih.govnorthwestern.edu.

Elucidation of Isoprenoid Biosynthetic Pathways via Deuterium Labeling

Isoprenoids, a diverse class of natural products, are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway frontierspartnerships.orgiupac.orgcreative-proteomics.com. Deuterium labeling has been instrumental in elucidating the intermediates and reaction mechanisms of these pathways. Studies using deuterium-labeled precursors, such as deuterium-labeled deoxyxylulose, have provided evidence for the operation of the MEP pathway in various organisms and confirmed the incorporation of labeled precursors into isoprenoids like isoprene and phytol researchgate.netfrontierspartnerships.orgiupac.org. Similarly, labeling experiments with perdeuterated mevalonate have been used to investigate isoprenoid biosynthesis via the MVA pathway nih.govacs.org.

Nerol is a monoterpene, which is derived from the universal isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) creative-proteomics.com. By using Nerol-d6 as a tracer or by introducing deuterium-labeled precursors that are metabolized into Nerol, researchers can investigate the specific steps and enzymes involved in Nerol biosynthesis and its subsequent metabolic transformations. Studies involving the metabolism of deuterium-labeled geraniol, which can be isomerized to Nerol, in plants demonstrate how deuterium labeling helps in identifying metabolic products and pathways researchgate.net. The precise analysis of deuterium labeling patterns in metabolites, often using ¹H NMR spectroscopy, provides detailed information about the fate of specific hydrogen atoms during enzymatic reactions, aiding in the elucidation of reaction mechanisms nih.govacs.org.

Quantitative Metabolic Flux Profiling Using Nerol-d6 as a Tracer

Quantitative metabolic flux analysis (MFA) aims to determine the rates of reactions within a metabolic network mdpi.comd-nb.infobiorxiv.orgnih.gov. Stable isotope tracers, including deuterium-labeled compounds, are essential for MFA mdpi.comnih.govnorthwestern.edu. By measuring the isotopic enrichment of various metabolites over time after introducing a labeled tracer, and integrating this data with a metabolic model, researchers can calculate intracellular flux rates mdpi.combiorxiv.orgnih.gov.

While specific published studies detailing quantitative MFA using Nerol-d6 as the primary tracer were not prominently found in the search results, the principles of using deuterium-labeled tracers for MFA are directly applicable. Deuterium-labeled substrates are used to trace the flow of atoms through metabolic pathways, and the resulting labeling patterns in downstream metabolites are analyzed using techniques like GC-MS or LC-MS mdpi.comnih.govbiorxiv.org. The analysis of mass isotopologue distributions (MIDs) in labeled metabolites provides the data necessary for flux calculations biorxiv.org.

Spectroscopic Investigations Utilizing Nerol D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

NMR spectroscopy is a fundamental technique for determining molecular structure and studying molecular behavior in solution. synmr.in Deuterium (B1214612) labeling in Nerol-d6 can significantly impact its NMR spectrum compared to unlabeled nerol (B1678202), providing valuable information. Deuterated solvents are commonly used in NMR to avoid interference from solvent signals. synmr.insigmaaldrich.com

Deuterium NMR (²H NMR) as a Probe for Molecular Dynamics and Structure

Deuterium NMR (²H NMR) is particularly sensitive to the local environment and dynamics of deuterium atoms. Deuterium has a nuclear spin of 1, and its NMR signal is primarily governed by the quadrupolar interaction. nih.gov This interaction is sensitive to the electric field gradient at the deuterium nucleus, which in turn is influenced by molecular motion and orientation. nih.gov

²H NMR can be used to study molecular dynamics, such as the mobility of hydrocarbon chains in membrane systems, by incorporating deuterated lipids. escholarship.org While direct studies on Nerol-d6's molecular dynamics using ²H NMR were not extensively detailed in the search results, the principles applied to other deuterated molecules, such as the study of lipid membrane dynamics or the alignment of molecules in liquid crystals, are relevant. escholarship.orgresearchgate.net The broader natural linewidth of deuterium signals compared to protons can be observed in ²H NMR spectra. magritek.com

Isotopic Perturbation of Chemical Shifts in Nerol and Analogues

Isotopic perturbation of chemical shifts refers to the small changes in NMR chemical shifts observed when an atom is replaced by its isotope. huji.ac.il Deuterium substitution, due to the significant mass difference between ¹H and ²H, can induce noticeable isotopic shifts on the chemical shifts of nearby nuclei, particularly ¹³C and ¹H. huji.ac.ilnih.gov These shifts can provide information about electronic structure, bonding, and even equilibrium processes. huji.ac.ilorganicchemistrydata.org

While specific data on isotopic perturbation of chemical shifts in Nerol-d6 was not found, studies on other systems, such as cyclohexenyl systems or molecules with hydrogen bonds, demonstrate the utility of this phenomenon. nih.govorganicchemistrydata.orgnih.gov Isotopic perturbation can help distinguish between rapidly equilibrating structures and symmetrical single-minimum surfaces. nih.gov The magnitude of isotopic shifts is influenced by the fractional mass change and the distance between the isotopic substitution and the observed nucleus. huji.ac.il

Elucidation of Reaction Mechanisms and Intermediates via Deuterium Labeling and NMR

Deuterium labeling is a powerful technique for investigating reaction mechanisms and identifying intermediates. ajchem-a.comsynmr.in By selectively deuterating specific positions in a reactant like nerol-d6, researchers can track the fate of those positions throughout a reaction using NMR spectroscopy. Changes in the position or coupling patterns of deuterium or nearby proton/carbon signals can reveal how bonds are broken and formed, and which atoms are involved in specific steps of a reaction. ajchem-a.comsynmr.inresearchgate.netnih.gov

For example, deuterium labeling experiments have been used to study the biogenesis of nerol oxide from a deuterated neryl glucoside precursor, demonstrating the conversion of the labeled precursor into the product. nih.gov Similarly, deuterium labeling combined with NMR has been employed to investigate isomerization pathways and identify intermediates in other organic reactions. researchgate.net The kinetic isotope effect, which arises from the difference in vibrational frequencies and bond stabilities between C-H and C-D bonds, can also provide insights into rate-limiting steps and transition states. escholarship.org

Vibrational Spectroscopy (IR, Raman) of Deuterated Nerol

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. nih.gov These modes are sensitive to the masses of the atoms and the strengths of the bonds within the molecule. Deuterium substitution in Nerol-d6 leads to significant changes in its vibrational spectrum compared to unlabeled nerol due to the increased mass of deuterium. ajchem-a.comajchem-a.comlibretexts.org

Analysis of Isotopic Shifts in Vibrational Modes

The replacement of hydrogen with deuterium results in a decrease in vibrational frequencies, often by a factor of approximately √2 for modes primarily involving the motion of the substituted hydrogen atom. libretexts.orgiitm.ac.in This is because the heavier deuterium atom leads to a higher reduced mass for the vibrating system, thus lowering the vibrational frequency. ajchem-a.comajchem-a.comlibretexts.org

Analysis of these isotopic shifts in the IR and Raman spectra of Nerol-d6 can help in assigning specific vibrational modes to particular functional groups or bonds within the molecule. iitm.ac.inresearchgate.net While specific vibrational data for Nerol-d6 was not found, studies on other deuterated molecules demonstrate that stretching and in-plane bending modes are particularly sensitive to isotopic substitutions, resulting in pronounced shifts. ajchem-a.com The isotopic ratio of frequencies for hydrogen/deuterium vibrations is typically in the range of 1.35-1.41. libretexts.org

Structural Elucidation and Bond Strength Analysis

Vibrational spectroscopy, aided by deuterium labeling, can contribute to structural elucidation and provide information about bond strengths. researchgate.netacs.orgrsc.org The observed isotopic shifts and changes in band intensities in the IR and Raman spectra of Nerol-d6 can be compared with theoretical calculations to confirm structural assignments and understand the nature of chemical bonds. researchgate.netacs.org

Changes in vibrational frequencies upon deuteration can also indirectly reflect alterations in bond strengths or the local environment of the substituted site. ajchem-a.com For instance, studies on other molecules have shown that isotopic substitution alters the masses of atoms, leading to differences in reduced mass and bond strengths, which affect vibrational frequencies. ajchem-a.com While vibrational spectroscopy is primarily used for identifying functional groups and molecular structure, the isotopic sensitivity provided by deuteration enhances its capability for detailed structural analysis and the investigation of subtle structural differences or changes. rsc.org

Chiroptical Spectroscopy in Isotopic Studies (if applicable to chiral Nerol derivatives)

Chiroptical spectroscopy, encompassing techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), is a powerful tool for investigating chiral molecules. These methods probe the differential interaction of chiral substances with left and right circularly polarized light, providing crucial information about their absolute configuration, conformation, and stereochemical purity.

Isotopic labeling, particularly with deuterium, is a valuable technique in spectroscopic studies. Deuterium substitution can influence the vibrational modes of a molecule, leading to shifts in IR and VCD spectra. This isotopic sensitivity can be exploited to gain insights into molecular structure, dynamics, and reaction mechanisms. In the context of chiral molecules, isotopic labeling can aid in the assignment of spectroscopic bands and the elucidation of conformational preferences, which are critical for interpreting chiroptical data.

Nerol is an acyclic monoterpene. While Nerol itself is not chiral in its most common form, chiral derivatives of Nerol can exist. Monoterpenes and their derivatives are found in various natural sources, and the study of their chirality and isotopic composition is relevant, for instance, in authenticity assessment of essential oils.

Nerol-d6 (CAS: 66063-45-4) is an isotopically labeled form of Nerol, where six hydrogen atoms have been replaced by deuterium. The incorporation of deuterium into the Nerol structure alters its mass and vibrational properties compared to the non-deuterated analog. While general principles suggest that Nerol-d6 could be a valuable probe in spectroscopic investigations, particularly when studying reactions or properties where the labeled positions are involved, specific published research detailing the chiroptical spectroscopy of Nerol-d6 or investigating the isotopic effects of deuterium labeling on the chiroptical properties of chiral Nerol derivatives was not extensively found in the conducted search.

However, based on the established applications of chiroptical spectroscopy and isotopic labeling in stereochemical analysis and conformational studies of chiral molecules, the potential utility of Nerol-d6 in this area can be inferred. For chiral derivatives of Nerol, isotopic labeling with deuterium at specific positions could assist in:

Vibrational Mode Assignment: Deuteration causes predictable shifts in vibrational frequencies, which can simplify complex VCD spectra and aid in assigning specific bands to particular functional groups or molecular motions.

Conformational Analysis: Isotopic substitution can subtly influence the conformational equilibrium of a molecule. Studying the chiroptical spectra of deuterated analogs can provide additional experimental constraints for computational conformational analysis, leading to a more accurate description of the molecule's preferred three-dimensional structure.

Mechanistic Studies: If a chiral Nerol derivative undergoes a reaction involving the deuterated positions, isotopic effects on reaction rates or pathways could potentially be monitored using spectroscopic techniques, including those sensitive to chirality.

Mechanistic Elucidation and Biosynthetic Pathway Studies with Nerol D6

Investigation of Isoprenoid Biosynthesis Pathways

Isoprenoids represent a vast and diverse class of natural products synthesized from isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are assembled via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. Nerol (B1678202), a C10 monoterpene, is synthesized from the condensation of IPP and DMAPP, catalyzed by terpene synthases. Deuterium-labeled precursors, such as Nerol-d6, are instrumental in unraveling the complexities of these biosynthetic routes.

Tracing of Carbon Skeleton Rearrangements in Nerol Biosynthesis

The biosynthesis of monoterpenes like nerol often involves intricate carbocation intermediates that undergo rearrangements, cyclizations, and other modifications catalyzed by terpene synthases. These enzymes convert monoterpenyl diphosphate substrates, typically geranyl diphosphate (GPP) or neryl diphosphate (NPP), into a variety of structures. The reaction is initiated by the ionization of the diphosphate group, leading to the formation of a carbocation intermediate. frontiersin.org This intermediate is prone to rearrangements before the reaction is terminated by proton abstraction or water addition. frontiersin.org

Deuterium (B1214612) labeling allows for the tracing of specific carbon atoms and the hydrogen atoms attached to them throughout the enzymatic cascade. By introducing deuterium at defined positions in the precursor molecule, researchers can track how the carbon skeleton is rearranged and which hydrogen atoms are retained or lost during the formation of the final product. Studies using deuterium-labeled precursors have been employed to investigate the metabolic pathways of terpenes in various organisms, including plants. For instance, bioconversion studies using deuterium-labeled linalool (B1675412) and its derivatives in lilac flowers helped elucidate the metabolic pathway leading to lilac aldehydes and alcohols. researchgate.net While specific studies on Nerol-d6 tracing carbon skeleton rearrangements were not found, the principle of using deuterium-labeled monoterpenes to follow carbon flow and rearrangements in terpene biosynthesis is well-established. researchgate.netmdpi.com

Role of Deuterium Labeling in Enzyme Mechanism Elucidation

Deuterium labeling provides critical insights into the mechanisms of enzyme-catalyzed reactions involved in isoprenoid biosynthesis. By observing where the deuterium label is located in the reaction products, researchers can infer which bonds were broken or formed and the sequence of events at the enzymatic active site. symeres.comucl.ac.uk

Enzymatic reactions often involve the transfer of protons or hydride ions. Deuterium substitution at positions involved in these steps can lead to measurable changes in reaction rates due to kinetic isotope effects, providing information about the transition state structure. symeres.comlibretexts.org For example, studies on enzyme-catalyzed reactions have utilized deuterium labeling to distinguish between different possible mechanisms, such as hydride transfer versus proton transfer. ontosight.ai The incorporation of deuterium into molecules catalyzed by enzymes, such as the H-D exchange between water and NADPH catalyzed by Flavin enzymes, demonstrates the utility of deuterium labeling in understanding enzymatic activity and metabolic pathways. nih.gov Although direct examples with Nerol-d6 in enzyme mechanism elucidation were not specifically found, the broader application of deuterium labeling in understanding the catalytic mechanisms of enzymes in metabolic pathways is widely recognized. symeres.comucl.ac.ukd-nb.info

Kinetic Isotope Effects (KIE) in Reactions Involving Nerol-d6

Kinetic isotope effects (KIEs) are powerful tools for studying reaction mechanisms, particularly in determining the rate-limiting step and the structure of the transition state. A KIE is the change in the reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org For deuterium substitution, the KIE is typically expressed as the ratio of the rate constant for the reaction with the lighter hydrogen isotope (kH) to the rate constant for the reaction with the heavier deuterium isotope (kD), i.e., kH/kD. libretexts.orgwikipedia.orgdalalinstitute.com This difference in reaction rate arises primarily from the difference in zero-point energies and vibrational frequencies of bonds involving hydrogen versus deuterium. ontosight.aiwikipedia.orgdalalinstitute.comprinceton.edu

Primary and Secondary Isotope Effects in Reaction Mechanisms

Kinetic isotope effects can be classified as primary or secondary. A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.com Large primary deuterium KIEs (typically between 2 and 8 for deuterium) indicate that the C-H (or C-D) bond cleavage is significantly advanced in the transition state. libretexts.orgontosight.aimdpi.comlibretexts.org

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position other than the bond being broken or formed in the rate-determining step, but still affects the reaction rate. libretexts.orgdalalinstitute.comprinceton.edu These effects are generally smaller than primary KIEs and arise from changes in vibrational frequencies in the transition state compared to the ground state, often due to changes in hybridization or hyperconjugation. libretexts.orgprinceton.edu Secondary deuterium KIEs are typically between 0.7 and 1.4. wikipedia.org SKIEs can provide information about changes in bonding and electron distribution remote from the reaction center in the transition state. princeton.edu

The magnitude of both primary and secondary KIEs provides valuable information about the nature of the transition state and can help differentiate between possible reaction mechanisms, such as SN1 vs SN2 or E1 vs E2 reactions. wikipedia.orgdalalinstitute.commdpi.comlibretexts.org

Transition State Analysis and Reaction Rate Determination using Deuterium Labeling

Deuterium labeling, in conjunction with KIE measurements, allows for detailed analysis of the transition state structure. The magnitude of the KIE is related to the changes in zero-point energies of the vibrational modes upon activation to the transition state. princeton.edu By comparing experimental KIEs with theoretical values calculated for different transition state models, researchers can gain insights into the geometry and bonding in the transition state. mdpi.comwayne.edu

For reactions involving C-H bond cleavage, a large primary deuterium KIE suggests that the hydrogen atom is significantly in motion in the transition state. ontosight.ai The temperature dependence of KIEs can also provide information about the energy barrier and the role of quantum mechanical tunneling. mdpi.comnih.gov

While specific KIE studies directly involving Nerol-d6 were not extensively detailed in the search results, the principles of using deuterium KIEs to determine rate-limiting steps and transition states in reactions are broadly applicable to the study of organic and enzymatic transformations, including those relevant to nerol biosynthesis and metabolism. libretexts.orgwikipedia.orgdalalinstitute.commdpi.comlibretexts.orgwayne.edu Deuterium labeling is a standard technique for probing the intricacies of reaction mechanisms and determining reaction rates by comparing the rates of the labeled and unlabeled species. libretexts.orgwikipedia.orgdalalinstitute.com

Degradation Pathway Analysis of Nerol-d6 in Biological and Environmental Systems

Deuterium-labeled compounds like Nerol-d6 can be used to investigate the degradation pathways of nerol in biological organisms and the environment. By administering the labeled compound to a biological system (e.g., microorganisms, plants, or animals) or introducing it into an environmental matrix (e.g., soil or water), researchers can track the breakdown products and identify the metabolic transformations that occur. symeres.com

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with stable isotope detection, are crucial for identifying and quantifying the labeled metabolites and degradation products. symeres.comresearchgate.nettechnologynetworks.commdpi.com The presence and location of deuterium in the degradation products provide direct evidence for the enzymatic steps and chemical reactions involved in the breakdown pathway. For instance, studies on the degradation of acyclic terpenes like nerol in bacteria have shown that these compounds undergo oxidation to the corresponding acids, which are then further metabolized. frontiersin.org Deuterium labeling could be used to trace the fate of specific carbon and hydrogen atoms during these oxidative and subsequent degradation steps.

In environmental systems, deuterium labeling can help elucidate the abiotic and biotic processes responsible for the degradation of nerol. This is particularly relevant for understanding the environmental fate of naturally occurring compounds and potential pollutants. While the search results did not provide specific examples of Nerol-d6 degradation studies, the use of stable isotope labeling, including deuterium, is a recognized approach for tracing the fate and transformation of organic compounds in environmental matrices and biological systems. symeres.comnih.gov

Computational and Theoretical Studies of Nerol D6

Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects and Vibrational Frequencies

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are fundamental tools for investigating the effects of isotopic substitution on molecular properties. Deuterium isotope effects (IEs) arise from the difference in mass between hydrogen and deuterium atoms, which affects the vibrational frequencies of chemical bonds. icm.edu.plfaccts.delibretexts.orglibretexts.org The heavier deuterium atom leads to lower vibrational frequencies compared to hydrogen. faccts.delibretexts.org This difference in vibrational frequencies impacts the zero-point energy (ZPE) of the molecule, which in turn influences thermodynamic properties and reaction rates, leading to observed kinetic and secondary isotope effects. icm.edu.plfaccts.delibretexts.org

For Nerol-d6, quantum chemical calculations could be employed to determine optimized molecular geometries and calculate vibrational frequencies for different deuteration patterns. By comparing the calculated frequencies of Nerol-d6 with those of undeuterated Nerol (B1678202), researchers can predict the magnitude and direction of deuterium isotope effects on various properties. These calculations can provide insights into how deuteration affects bond strengths and molecular vibrations at the specific positions where deuterium atoms are substituted. The vibrational frequencies obtained from these calculations are essential for determining partition functions and partition function ratios, which are used in statistical thermodynamics to evaluate isotope effects on thermodynamic properties and equilibrium constants. icm.edu.pl

Studies on other systems, such as carboxylic acids and phenols, have shown that ab initio computations can support experimental observations of secondary deuterium isotope effects on acidity, although they may sometimes overestimate the magnitude of these effects. faccts.de This highlights the importance of selecting appropriate computational methods and basis sets for accurate predictions. For Nerol-d6, such calculations could help to understand how deuteration might subtly alter its chemical behavior or physical properties compared to Nerol.

Molecular Dynamics Simulations of Nerol-d6 and its Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. utrgv.edunih.govaps.orgd-nb.info By simulating the motion of atoms and molecules based on classical mechanics and defined force fields, MD can provide information about conformational dynamics, interactions with other molecules, and diffusion properties. utrgv.edunih.govaps.orgd-nb.infogithub.io

Furthermore, MD simulations could be employed to study the interactions of Nerol-d6 with other molecules, such as solvents, proteins, or lipid bilayers. utrgv.edunih.govaps.orgd-nb.info This is particularly relevant if Nerol-d6 is used as a probe in biological systems or as a component in formulations. Simulations could provide insights into binding affinities, diffusion rates across membranes, or the stability of complexes formed with other molecules. Studies on protein-protein interactions and the interaction of small molecules with proteins have successfully utilized MD simulations to understand binding modes and complex stability. utrgv.edunih.gov While direct studies on Nerol-d6 interactions were not found, the methodology is directly applicable.

Prediction of Spectroscopic Properties of Deuterated Nerol

Computational methods are widely used to predict spectroscopic properties, including NMR, IR, and Raman spectra. libretexts.orgd-nb.infonih.govcdnsciencepub.comnih.gov Deuterium substitution has a notable impact on vibrational spectra due to the change in reduced mass, leading to shifts in vibrational frequencies. libretexts.orglibretexts.org In NMR spectroscopy, deuterium labeling is a common technique used for peak assignment and simplifying complex spectra due to the different nuclear spin properties and chemical shifts of deuterium compared to hydrogen. cdnsciencepub.comescholarship.org

For Nerol-d6, quantum chemical calculations can predict its vibrational frequencies, allowing for the simulation of IR and Raman spectra. Comparing these predicted spectra with experimental data for both Nerol and Nerol-d6 can help confirm the positions of deuterium labeling and provide a deeper understanding of the molecular vibrations. libretexts.org

The prediction of NMR properties, specifically chemical shifts, is another area where computational chemistry plays a significant role. d-nb.infonih.gov While the direct effect of deuterium on the chemical shift of the substituted nucleus is typically not large, deuteration can influence the chemical shifts of nearby protons and carbons through secondary isotope effects. cdnsciencepub.com Computational methods, including DFT, can predict these subtle changes in chemical shifts for Nerol-d6, aiding in the assignment of experimental NMR spectra and providing validation for the calculated electronic structure. d-nb.infonih.gov Machine learning approaches are also emerging as tools for rapid and accurate prediction of NMR spectral properties. d-nb.info

Emerging Research Trajectories and Future Perspectives of Nerol D6 Research

Integration of Nerol-d6 in Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)

Multi-omics approaches, such as metabolomics and lipidomics, aim to comprehensively analyze the complete set of metabolites and lipids within biological systems to understand complex biological processes and identify biomarkers nih.govnist.govmerzbrothers.atislets.cawellcomeconnectingscience.orgjds-online.org. Accurate quantification of target compounds within these complex matrices is crucial. Stable isotope-labeled standards, like Nerol-d6, play a vital role in achieving this accuracy through techniques such as Stable Isotope Dilution Assay (SIDA).

In metabolomics and lipidomics workflows utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), Nerol-d6 can serve as an ideal internal standard for the quantification of endogenous Nerol (B1678202). The deuterium (B1214612) atoms in Nerol-d6 provide a distinct mass shift compared to native Nerol, allowing for their differentiation during mass spectrometric analysis. By adding a known amount of Nerol-d6 to a biological sample (e.g., plasma, tissue extract, or cell culture media), the ratio of native Nerol to Nerol-d6 can be determined, enabling precise quantification of the native compound even in the presence of matrix effects or variations in sample processing hpc-standards.us. This is particularly valuable in studies investigating metabolic pathways involving Nerol or its derivatives, or in assessing exposure to exogenous Nerol. The synthesis of other d6-deuterated aroma molecules highlights the applicability of deuteration strategies to volatile organic compounds relevant to metabolomics studies researchgate.net.

The integration of Nerol-d6 into multi-omics studies can facilitate:

Improved Quantification Accuracy: Reducing analytical variability and matrix effects in the quantification of Nerol.

Metabolic Flux Analysis: Potentially used in tracing studies to follow the metabolic fate of labeled Nerol within biological systems.

Enhanced Metabolite Identification: Aiding in the identification of Nerol and its metabolites by providing a labeled reference.

Advancements in Automated Synthesis and High-Throughput Deuteration Techniques

The increasing demand for stable isotope-labeled compounds in various research fields necessitates the development of efficient and scalable synthesis methods. Advancements in automated synthesis and high-throughput deuteration techniques are crucial for providing researchers with access to labeled standards like Nerol-d6.

Recent research has demonstrated progress in high-throughput electrochemical deuteration of organic compounds, including alkenes, using D₂O as a deuterium source escholarship.org. These methods offer potential advantages in terms of cost-effectiveness and scalability compared to traditional methods that may rely on expensive deuterium gas. The ability to achieve high Faradaic efficiency and selectivity in the deuteration of various functional groups, including those present in Nerol, suggests that similar electrochemical or other automated techniques could be developed for the efficient synthesis of Nerol-d6 on a larger scale escholarship.org. The successful synthesis of other d6-deuterated aroma compounds from readily available deuterated precursors further supports the feasibility of developing streamlined synthetic routes for Nerol-d6 researchgate.net.

Future research in this area could focus on:

Developing specific automated synthesis protocols for Nerol-d6: Optimizing reaction conditions and purification steps for high yield and isotopic purity.

Exploring novel deuteration catalysts and reagents: Identifying efficient and cost-effective methods for introducing deuterium atoms at specific positions in the Nerol molecule.

Implementing high-throughput screening methods: Accelerating the discovery and optimization of deuteration reactions for Nerol and other complex molecules.

Novel Applications in Environmental Monitoring and Biomonitoring

Environmental monitoring and biomonitoring are essential for assessing human exposure to chemicals and evaluating the health of ecosystems wikipedia.orgeolss.netwa.gov. Stable isotope-labeled compounds are valuable tools in these fields for tracking the movement and transformation of substances in the environment and within biological organisms wikipedia.orgoapen.org.

Nerol is a volatile organic compound and a natural product found in various plants nih.govresearchgate.net. Nerol-d6 can be utilized as a tracer in environmental studies to investigate the dispersion, degradation, and fate of Nerol in air, water, and soil. By releasing a known amount of Nerol-d6 into a specific environment and monitoring its concentration and the formation of labeled degradation products over time, researchers can gain insights into the environmental persistence and transformation pathways of Nerol.

In biomonitoring, Nerol-d6 can be used as an internal standard for quantifying Nerol and its metabolites in biological samples from humans or wildlife exposed to this compound wa.govoapen.org. This is particularly relevant in occupational settings, studies of dietary exposure, or assessments of exposure to environmental fragrances. The use of a labeled standard helps to account for variations in sample collection, storage, extraction, and analysis, leading to more accurate and reliable exposure assessments. The application of a deuterated analog of nerolidol, a related compound, as an internal standard in studies of emerging water pollutants underscores the potential utility of labeled terpenes like Nerol-d6 in environmental analysis oapen.org.

Potential applications of Nerol-d6 in environmental monitoring and biomonitoring include:

Tracking the environmental fate of Nerol: Studying its transport, degradation, and accumulation in different environmental compartments.

Assessing human and animal exposure to Nerol: Quantifying internal dose in biological samples.

Investigating metabolic pathways of Nerol in organisms: Identifying and quantifying labeled metabolites.

Validating analytical methods: Ensuring the accuracy and reliability of techniques used for Nerol analysis in complex environmental and biological matrices.

Potential for Nerol-d6 in Neutron Scattering Studies

Neutron scattering is a powerful non-destructive technique used to probe the structure and dynamics of materials at the atomic and molecular level ornl.govcas.cn. Neutrons interact differently with atomic nuclei depending on the isotope, making neutron scattering particularly sensitive to light elements like hydrogen and its isotope, deuterium nist.govcas.cn. This unique property makes deuteration a valuable tool in neutron scattering studies.

Substituting hydrogen atoms with deuterium atoms in a molecule like Nerol significantly alters its neutron scattering length density nist.gov. This contrast variation can be exploited in neutron scattering experiments, such as small-angle neutron scattering (SANS) or neutron reflectivity, to highlight the labeled molecule within a complex matrix. For instance, Nerol-d6 could be used to study the behavior and location of Nerol in model biological membranes, micelles, or other self-assembled structures. By comparing the scattering patterns of systems containing native Nerol versus Nerol-d6, researchers can gain insights into the molecule's partitioning, orientation, and dynamics within these systems. The reported use of nerolidol-d6 in neutron scattering studies on emerging water pollutants provides a direct example of the application of deuterated terpenes in this technique oapen.org.

The potential of Nerol-d6 in neutron scattering studies lies in its ability to:

Enhance contrast: Making Nerol more visible in complex hydrogenated environments.

Study molecular location and orientation: Determining where and how Nerol is positioned within various structures.

Investigate molecular dynamics: Probing the movement and flexibility of Nerol.

Analyze interactions: Studying the interactions between Nerol and other components in a system.

Q & A

Q. How can researchers verify the isotopic purity of Nerol-d6 in experimental setups?

Methodological Answer: Isotopic purity is critical for reproducibility. Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm deuterium incorporation at specific positions. Cross-validate with high-resolution mass spectrometry (HRMS) to detect non-deuterated impurities. For quantification, integrate deuterated vs. non-deuterated peaks in chromatograms (GC-MS/LC-MS) and apply isotopic abundance correction algorithms .

Q. What are the best practices for synthesizing Nerol-d6 to ensure high deuterium incorporation?

Methodological Answer: Use deuterated precursors (e.g., deuterium oxide or deuterated geraniol) in acid-catalyzed isomerization reactions. Monitor reaction kinetics via real-time FTIR spectroscopy to optimize temperature and catalyst concentration. Post-synthesis, employ fractional distillation under reduced pressure to isolate Nerol-d6, followed by isotopic purity validation as above. Document reaction conditions rigorously to ensure reproducibility .

Advanced Research Questions

Q. How can experimental designs minimize interference from non-deuterated Nerol in metabolic tracing studies?

Methodological Answer: Apply the PICOT framework to structure experiments:

  • P opulation: Cell cultures or model organisms.
  • I ntervention: Administer Nerol-d6 at physiologically relevant concentrations.
  • C omparison: Use non-deuterated Nerol as a control.
  • O utcome: Quantify deuterated metabolites via tandem MS (MS/MS) with selective reaction monitoring (SRM).
  • T ime: Track metabolic turnover at multiple timepoints. Use isotope dilution analysis to correct for background noise and validate with spike-recovery experiments .

Q. How should researchers resolve discrepancies in kinetic data when Nerol-d6 is used as an internal standard?

Methodological Answer: Contradictions often arise from matrix effects or ionization suppression in MS.

  • Perform matrix-matched calibration curves using deuterated and non-deuterated analogs.
  • Apply standard addition methods to account for sample-specific interferences.
  • Validate with cross-laboratory reproducibility studies and statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

Q. What methodologies integrate Nerol-d6 with multi-omics approaches (e.g., metabolomics and proteomics)?

Methodological Answer: Use stable isotope-resolved metabolomics (SIRM) :

  • Incubate systems with Nerol-d6 and extract metabolites via liquid-liquid partitioning.
  • Pair LC-MS/MS data with proteomic profiles (via SILAC or TMT labeling) to map enzyme-metabolite interactions.
  • Apply pathway enrichment analysis (e.g., KEGG, MetaCyc) to identify deuterium-enriched nodes.
  • Address ethical and technical limitations by pre-registering protocols in repositories like Open Science Framework .

Data Analysis & Validation

Q. How to assess the stability of Nerol-d6 under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer: Design a factorial experiment testing pH (4–9), temperature (4–37°C), and storage duration. Use accelerated stability testing (Arrhenius model) to predict degradation kinetics. Analyze degradation products via UPLC-QTOF and compare fragmentation patterns to reference libraries. Report confidence intervals for stability thresholds using survival analysis .

Q. What statistical approaches are optimal for comparing deuterium distribution patterns across biological replicates?

Methodological Answer: Apply mixed-effects models to account for intra- and inter-replicate variability. Use principal component analysis (PCA) to visualize isotopic clustering and ANOVA-PLS for hypothesis testing. Validate with permutation tests to avoid overfitting. Open-source tools like MetaboAnalyst or XCMS Online can automate workflows .

Ethical & Reproducibility Considerations

Q. How to ensure transparency in reporting Nerol-d6 usage for regulatory submissions?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw spectral data in repositories like MetaboLights or ChEBI.
  • Document synthesis protocols using the ISA-Tab format for metadata.
  • Disclose batch-specific deuterium enrichment levels and purity certificates.
  • Align with EU Commission guidelines on chemical data interoperability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.